molecular formula C24H24N4O3S B11203803 4-amino-N-(3-methoxybenzyl)-5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1,2-thiazole-3-carboxamide

4-amino-N-(3-methoxybenzyl)-5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B11203803
M. Wt: 448.5 g/mol
InChI Key: UUZISTQLOMJPSP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-amino-3-methoxybenzaldehyde with 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylic acid followed by cyclization to form the thiazole ring.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, acid catalysts, and temperature control.

      Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved in research laboratories.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a pharmacophore for drug discovery.

      Medicine: Investigations focus on its potential therapeutic effects.

      Industry: Limited industrial applications, but it could be explored further.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Remember that this compound’s potential lies in its versatility and applications across various scientific domains

    Properties

    Molecular Formula

    C24H24N4O3S

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    4-amino-N-[(3-methoxyphenyl)methyl]-5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,2-thiazole-3-carboxamide

    InChI

    InChI=1S/C24H24N4O3S/c1-31-19-9-5-6-16(14-19)15-26-23(29)21-20(25)22(32-27-21)24(30)28-12-10-18(11-13-28)17-7-3-2-4-8-17/h2-10,14H,11-13,15,25H2,1H3,(H,26,29)

    InChI Key

    UUZISTQLOMJPSP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)N3CCC(=CC3)C4=CC=CC=C4

    Origin of Product

    United States

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